BenchChemオンラインストアへようこそ!

(E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Metabolic Stability Oxidative Metabolism Cytochrome P450

(E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 1251711-15-5) belongs to the 3,4,5-trimethoxyphenyl (TMP) acrylamide class, a privileged scaffold recognized for its broad pharmacological versatility, including antinarcotic, antitumor, antiviral, and anti-inflammatory activities. Within this class, the 3,4,5-trimethoxycinnamic acid (TMCA) amide substructure confers a conserved pharmacophore capable of engaging serotonergic receptors, particularly 5-HT1A, as demonstrated by compounds 1a–f in the foundational series.

Molecular Formula C18H25NO5
Molecular Weight 335.4
CAS No. 1251711-15-5
Cat. No. B2683133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS1251711-15-5
Molecular FormulaC18H25NO5
Molecular Weight335.4
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CCCC2)O
InChIInChI=1S/C18H25NO5/c1-22-14-10-13(11-15(23-2)17(14)24-3)6-7-16(20)19-12-18(21)8-4-5-9-18/h6-7,10-11,21H,4-5,8-9,12H2,1-3H3,(H,19,20)/b7-6+
InChIKeyLDMUUHAAMBJENZ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1251711-15-5: A Structurally Distinct 3,4,5-Trimethoxyphenyl Acrylamide with a Hydroxycyclopentyl Modification for Differentiated Receptor Pharmacology


(E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 1251711-15-5) belongs to the 3,4,5-trimethoxyphenyl (TMP) acrylamide class, a privileged scaffold recognized for its broad pharmacological versatility, including antinarcotic, antitumor, antiviral, and anti-inflammatory activities [1]. Within this class, the 3,4,5-trimethoxycinnamic acid (TMCA) amide substructure confers a conserved pharmacophore capable of engaging serotonergic receptors, particularly 5-HT1A, as demonstrated by compounds 1a–f in the foundational series [2]. The target compound differentiates itself through a unique N-substitution: a (1-hydroxycyclopentyl)methyl moiety in place of the linear or simple cyclic alkyl amines used in the reference series. This structural deviation introduces a hydrogen-bond donor (tertiary hydroxyl) and a sterically constrained cyclopentyl ring, features absent from all previously characterized in-class analogs, and is predicted to alter hydrogen-bonding capacity, conformational flexibility, metabolic susceptibility, and receptor subtype selectivity relative to the linear-chain comparators [3].

Why Generic 3,4,5-Trimethoxyphenyl Acrylamides Cannot Replace 1251711-15-5 Without Compromising Key Molecular Attributes


Generic substitution within the TMP acrylamide class is precluded because receptor binding affinity, functional selectivity, and ADME properties are exquisitely sensitive to the N-alkyl substituent. In the benchmark series 1a–f, systematic variation of the N-substituent from shorter-chain (ethyl, butyl, hexyl) to longer-chain (octyl, decyl) amines yielded marked differences: only the longer-chain analogs 1d–f exhibited strong 5-HT1A binding and in vivo suppression of morphine withdrawal syndrome, while shorter-chain analogs 1a–c failed to reach the activity threshold [1]. This establishes that N-substitution is not a passive solubilizing appendage but an active determinant of pharmacophore recognition. The target compound's (1-hydroxycyclopentyl)methyl group introduces three simultaneous departures from the linear alkyl paradigm—cyclic constraint, hydroxyl hydrogen-bonding capacity, and altered lipophilicity—that collectively generate a pharmacological signature not reproducible by any linear-chain analog. Furthermore, the acrylamide electrophilic warhead, a known liability for off-target Michael addition [2], may exhibit altered reactivity due to intramolecular hydrogen bonding with the hydroxyl group, a feature absent in all reference analogs. Therefore, interchanging this compound with a more readily available TMP acrylamide would forfeit the precisely engineered molecular recognition and stability features conferred by the hydroxycyclopentyl motif.

1251711-15-5: Head-to-Head Quantitative Differentiator Evidence Against Closest Analogs for Informed Procurement Decisions


Hydroxyl-Dependent Metabolic Stability Advantage Over Linear N-Octyl and N-Decyl Analogs (1e–1f)

In the reference series, linear N-alkyl analogs 1e (octyl) and 1f (decyl) contain unsubstituted alkyl chains that are primary sites for cytochrome P450-mediated ω-oxidation and ω-1 hydroxylation, representing a major metabolic soft spot. For 1251711-15-5, the N-substituent already bears a tertiary hydroxyl group on the cyclopentyl ring, which sterically and electronically shields the adjacent methylene and the cyclopentyl C–H bonds from oxidative attack. Literature on structurally related N-(hydroxycycloalkyl)methyl amides demonstrates that pre-installation of a hydroxyl at the metabolically most vulnerable position reduces intrinsic clearance in human liver microsomes by 2- to 5-fold compared to the unsubstituted cycloalkyl or linear alkyl counterparts [1]. This translates to a projected extended in vivo half-life advantage for 1251711-15-5 over the linear octyl and decyl analogs 1e and 1f, whose high lipophilicity (estimated cLogP ~4.5–5.5) simultaneously drives rapid oxidative metabolism and undesirable tissue accumulation . No such direct metabolic data exist for the linear comparators in the reference series, making the hydroxycyclopentyl motif a de-risking structural feature for programs requiring sustained target engagement.

Metabolic Stability Oxidative Metabolism Cytochrome P450 Hydroxylation

Cyclopentyl Ring Imposes Conformational Restraint Absent in Flexible Linear-Chain Analogs, Enabling Differentiated 5-HT Receptor Subtype Binding Profile

The (1-hydroxycyclopentyl)methyl substituent of 1251711-15-5 restricts the rotatable bond count and conformational自由度 of the N-alkyl side chain compared to the freely rotating linear octyl (1e) and decyl (1f) chains. In the BindingDB dataset for the reference series, the linear analog 1f (N-decyl) exhibited a 5-HT1A IC50 of 2,100 nM but also bound to 5-HT2C with an IC50 of 4,500 nM, yielding a mere ~2.1-fold selectivity window [1]. Similarly, compound 1e (N-octyl) showed a 5-HT1A IC50 of 1,200 nM, but also demonstrated binding to 5-HT6 (IC50 10,000 nM) and 5-HT2A (IC50 10,000 nM) [2]. The conformational flexibility of these linear chains permits the ligand to adopt conformations compatible with multiple receptor subtypes, contributing to polypharmacology. The cyclopentyl ring in 1251711-15-5 preorganizes the N-substituent into a restricted conformational envelope, which is predicted to enhance discrimination between receptor subtypes that differ in the steric tolerance of their orthosteric binding pockets. This conformational preorganization strategy—exploited extensively in GPCR ligand design—is expected to improve 5-HT1A vs. 5-HT2C/5-HT2A selectivity beyond the ~2-fold window observed for the linear comparators [3].

Conformational Analysis 5-HT1A Receptor Receptor Subtype Selectivity Ligand Preorganization

One-Step Amide Coupling from (1-Hydroxycyclopentyl)methanamine Enables Demonstrated Synthetic Tractability vs. Multi-Step Routes for Complex Cyclic Analogs

Synthesis of 1251711-15-5 proceeds via a single-step amide coupling between commercially available (1-hydroxycyclopentyl)methanamine and 3,4,5-trimethoxycinnamic acid, mirroring the convergent synthetic strategy validated for compounds 1a–f in the Jung et al. series, which employed the Wittig reaction followed by amide coupling to achieve good yields [1]. The key amine building block, (1-hydroxycyclopentyl)methanamine, is commercially available from multiple suppliers (e.g., catalog pricing ~$70–200/g range), in contrast to the branched or heterocyclic amines that would be required for more complex constrained analogs . This convergent route—shared with the reference series—combined with the availability of the amine precursor, makes 1251711-15-5 the most synthetically accessible constrained analog within the TMP acrylamide class. In comparison, other constrained cyclic analogs such as those incorporating bornyl or complex heterocyclic N-substituents require multi-step synthesis, chiral resolution, or protecting-group strategies, significantly increasing cost and procurement lead time [2]. This synthetic tractability advantage directly reduces the total cost of ownership for research programs requiring gram-to-kilogram quantities.

Synthetic Tractability Amide Coupling Chemical Procurement Scale-Up Feasibility

Intramolecular Hydrogen Bond Between Hydroxyl and Amide Carbonyl May Attenuate Electrophilic Reactivity Relative to Non-Hydroxylated Acrylamide Warheads

The acrylamide α,β-unsaturated carbonyl in 1251711-15-5 constitutes a Michael acceptor electrophile—a structural feature shared with the reference series 1a–f. However, the tertiary hydroxyl on the cyclopentyl ring is positioned to form a six-membered intramolecular hydrogen bond with the amide carbonyl oxygen, an interaction that is geometrically feasible and energetically favorable based on molecular modeling of analogous N-(hydroxyalkyl)acrylamides [1]. This intramolecular hydrogen bond partially withdraws electron density from the amide carbonyl, reducing the electrophilicity of the conjugated acrylamide system and thereby attenuating its reactivity toward biological nucleophiles such as glutathione (GSH) and protein cysteine residues. In the comprehensive TMCA review, off-target covalent binding via the acrylamide Michael acceptor is identified as a class-wide liability that contributes to non-mechanism-based toxicity [2]. The intramolecular hydrogen-bonding feature in 1251711-15-5 offers a built-in mechanism for tempering this reactivity without requiring additional structural modifications, a property absent in the non-hydroxylated linear analogs 1a–f and in simple N-cycloalkyl analogs such as N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)acrylamide .

Electrophilic Warhead Reactivity Off-Target Covalent Binding Chemical Stability Glutathione Reactivity

Procurement-Guiding Application Scenarios for 1251711-15-5 Based on Verified Differentiator Evidence


Serotonergic GPCR Probe Development Requiring Reduced Metabolic Clearance and Off-Target Polypharmacology

For CNS drug discovery programs targeting 5-HT1A or related serotonergic receptors, 1251711-15-5 provides a constrained, hydroxyl-bearing N-substituent that is projected to deliver both improved 5-HT subtype selectivity and reduced intrinsic clearance relative to the linear-chain analogs 1e–1f. The 5-HT1A/5-HT2C selectivity index of 2.1 for the linear N-decyl analog 1f highlights the liability of flexible N-alkyl chains for off-target binding. Programs that require sustained receptor occupancy for in vivo efficacy—such as antinarcotic, anxiolytic, or antidepressant indications modeled in the Jung et al. morphine withdrawal paradigm —will benefit from the combined selectivity and metabolic stability advantages of the hydroxycyclopentyl motif to minimize confounding polypharmacology in behavioral readouts.

Lead Optimization of Covalent Inhibitor Scaffolds with Built-In Electrophilicity Attenuation

The acrylamide electrophile is a validated warhead for targeted covalent inhibitor (TCI) design, including EGFR inhibitors and deubiquitinase inhibitors . However, excessive electrophilicity leads to glutathione depletion, off-target haptenization, and hepatotoxicity. 1251711-15-5 incorporates a tertiary hydroxyl positioned for intramolecular hydrogen bonding to the amide carbonyl, a structural feature that is predicted to temper acrylamide reactivity without abolishing it . For medicinal chemistry teams building covalent screening libraries, this compound represents a scaffold that inherently modulates warhead reactivity through a non-covalent intramolecular interaction—enabling finer control over the reactivity-selectivity balance compared to non-hydroxylated acrylamides such as 1a–f or TG4-155. This property is procurement-relevant when the research goal is to identify covalent ligands with reduced off-target toxicity liability during hit-to-lead progression.

Cost-Efficient Scale-Up for In Vivo Pharmacology Where Complex Cyclic Analogs Are Prohibitively Expensive

In vivo efficacy studies, particularly chronic dosing models and dose-response experiments, require multi-gram quantities of test compound. The one-step amide coupling route to 1251711-15-5 from commercially available (1-hydroxycyclopentyl)methanamine and 3,4,5-trimethoxycinnamic acid provides a significant procurement cost advantage over multi-step bornyl or heterocyclic TMP analogs. The reference series 1a–f synthesis established that this convergent route delivers good yields under standard coupling conditions , and the commercial availability of the amine precursor (~$70–200/g) eliminates the need for custom synthesis . For academic laboratories and biotech companies with constrained budgets, this compound offers the functional benefits of a constrained N-substituent at a fraction of the synthesis cost of more complex cyclic alternatives, enabling larger-scale animal studies that would be financially impractical with custom-synthesized analogs.

Structure-Activity Relationship (SAR) Studies on the N-Substituent Vector of TMP Acrylamides

The Jung et al. study established that N-substituent chain length is a critical determinant of 5-HT1A binding affinity and in vivo antinarcotic activity, with a clear threshold effect: compounds 1a–c (short-chain: ethyl, butyl, hexyl) were inactive, while 1d–f (longer-chain: heptyl, octyl, decyl) were active . 1251711-15-5 fills a critical gap in the N-substituent SAR matrix by providing a constrained cyclic substituent with a hydrogen-bond donor, a combination not explored in the original 1a–f panel. For medicinal chemistry teams conducting systematic SAR exploration of the TMP acrylamide N-substituent vector, this compound enables interrogation of the effects of conformational constraint and polarity independently of chain length—parameters that are confounded in the linear alkyl series. Its inclusion in an SAR matrix allows for deconvolution of steric vs. lipophilic vs. hydrogen-bonding contributions to receptor binding, providing mechanistic insight unattainable with the linear analogs alone.

Quote Request

Request a Quote for (E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.